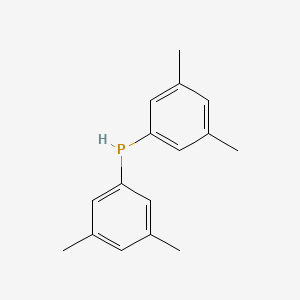

Bis(3,5-dimethylphenyl)phosphine

概要

説明

Bis(3,5-dimethylphenyl)phosphine (abbreviated as BDPP) is an organophosphorus compound used in various scientific research applications. It is a colorless solid that can be synthesized from 3,5-dimethylphenol and phosphorus trichloride (PCl3). BDPP is a highly reactive molecule, and its reactivity can be used in a variety of scientific research applications. It is also used as a ligand in organometallic chemistry.

科学的研究の応用

Catalytic Applications

Bis(3,5-dimethylphenyl)phosphine and its derivatives have been utilized in various catalytic applications. For instance, a modified BINAPO ligand using this compound showed promising results in Rh-catalyzed enantioselective hydrogenation, producing chiral amino acid derivatives with high enantiomeric excess (Guo et al., 2002)(Guo et al., 2002). Additionally, di(azido)bis(phosphine) complexes of Group 10 metals, including this compound, have shown reactivity towards organic isothiocyanates, leading to the formation of various complexes (Kim et al., 2003)(Kim et al., 2003).

Flame Retardance and Thermal Stability

This compound-based compounds have been used in enhancing flame retardance and thermal stability. For example, a study described the synthesis of flame-resistant poly(ethylene terephthalate) using this compound oxide as a co-monomer, resulting in copolymers with improved flame retardance and thermal stability (Wang et al., 2000)(Wang et al., 2000).

Polymer Synthesis

This compound derivatives have been utilized in polymer synthesis. A novel diamine monomer containing this compound oxide was used to prepare polyimides with unique properties such as high thermal stability and good adhesive properties (Jeong et al., 2001)(Jeong et al., 2001).

Melt Stabilization

In the context of melt stabilization, this compound-based aryl-alkyl phosphines have demonstrated high efficiency in stabilizing polyethylene during processing. The study showed that these phosphines can effectively hinder polymer degradation at high temperatures (Pénzes et al., 2010)(Pénzes et al., 2010).

Electroluminescence and Photoluminescence

This compound derivatives have shown potential in applications related to electroluminescence and photoluminescence. For instance, bis(diarylphosphino)dithienosiloles exhibited efficient photoluminescence in solutions and solid states, affected by the phosphine oxidation states (Ohshita et al., 2007)(Ohshita et al., 2007).

Phosphinylation and Synthesis

This compound has been used as a phosphinylation reagent. For example, bis(allyloxy)(diisopropylamino)phosphine, a derivative, was effective in phosphorylating hydroxy functions, demonstrating its utility in synthetic chemistry (Bannwarth & Küng, 1989)(Bannwarth & Küng, 1989).

Safety and Hazards

作用機序

Target of Action

Bis(3,5-dimethylphenyl)phosphine primarily targets catalytic reactions . It is used as a reactant in the preparation of various complexes that act as catalysts .

Mode of Action

The compound interacts with its targets by participating in catalytic reactions . It is used in the preparation of Iron (II) chiral diimine diphosphine complexes and the complex of iridium with biphenol phosphite-phosphine bidentate ligand .

Biochemical Pathways

The affected pathways involve the asymmetric transfer hydrogenation of ketones and the hydrogenation of N-arylimines . The compound’s action on these pathways leads to the formation of chiral phosphines with excellent stereoselectivity .

Result of Action

The molecular and cellular effects of this compound’s action are seen in the formation of chiral phosphines with excellent stereoselectivity . These phosphines are important in various chemical reactions, including those used in the synthesis of pharmaceuticals.

生化学分析

Biochemical Properties

Bis(3,5-dimethylphenyl)phosphine plays a significant role in biochemical reactions, especially as a ligand in metal-catalyzed processes. It interacts with enzymes and proteins, forming complexes that facilitate various biochemical transformations. For instance, it can form iron(II) chiral diimine diphosphine complexes, which act as catalysts for the asymmetric transfer hydrogenation of ketones . Additionally, it interacts with iridium complexes to serve as an asymmetric catalyst for the hydrogenation of N-arylimines . These interactions are crucial for enhancing the efficiency and selectivity of biochemical reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating enzyme activities and altering metabolic pathways. The compound’s interaction with metal complexes can lead to changes in cellular redox states, impacting cell signaling and gene expression . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming stable complexes with metal ions, which can either inhibit or activate enzymes involved in various biochemical pathways . The compound’s ability to form chiral complexes is particularly important for asymmetric synthesis, where it can induce stereoselectivity in reactions. These molecular interactions are fundamental to its role in catalysis and biochemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can maintain its catalytic activity over extended periods, although some degradation may occur, affecting its efficiency in biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activities and promote beneficial biochemical reactions. At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways . These dosage-dependent effects are critical for determining the compound’s safety and therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It can participate in redox reactions, influencing the cellular redox state and impacting various metabolic processes

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for its function in catalysis and biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization is important for its role in biochemical processes and its interactions with other biomolecules.

特性

IUPAC Name |

bis(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19P/c1-11-5-12(2)8-15(7-11)17-16-9-13(3)6-14(4)10-16/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFIUEZTNRNFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)PC2=CC(=CC(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400477 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71360-06-0 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,5-dimethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Bis(3,5-dimethylphenyl)phosphine in the context of asymmetric catalysis?

A: this compound, often found as a substituent in larger molecules, plays a crucial role in synthesizing chiral diphosphine ligands, such as (R)- and (S)-2,2′-Bis(bis(3,5‐dimethylphenyl)phosphanyl)‐1,1′‐binaphthalene (Xyl-BINAP). [] These ligands are vital for enantioselective transition metal catalysis, enabling the production of single enantiomers of chiral molecules.

Q2: How does Xyl-BINAP, containing this compound moieties, contribute to enantioselective catalysis?

A: Xyl-BINAP, with its bulky 3,5-dimethylphenyl groups attached to the phosphorus atoms, creates a chiral environment around the metal center when coordinated. This steric hindrance from the this compound moieties enforces a specific orientation of reactants during catalysis, favoring the formation of one enantiomer over the other. This selectivity is essential for synthesizing chiral pharmaceuticals and other bioactive compounds where only one enantiomer exhibits the desired biological activity. []

Q3: How is the purity of Xyl-BINAP assessed, considering its importance in enantioselective synthesis?

A: The purity of Xyl-BINAP is crucial for achieving high enantiomeric excesses in catalytic reactions. Various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and melting point determination, are employed to assess the compound's purity. Additionally, high-performance liquid chromatography (HPLC) using a chiral stationary phase allows for determining the enantiomeric purity of Xyl-BINAP, ensuring its effectiveness in asymmetric catalysis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![2-[6-[(2-carboxybenzoyl)amino]hexylcarbamoyl]benzoic Acid](/img/structure/B1275691.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

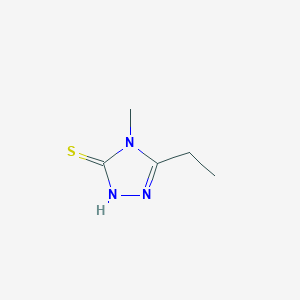

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)